Enhanced CDK2 Inhibition via C3-Carboxylate Substitution
Pyrazolo[3,4-d]pyrimidine derivatives bearing a C3-carboxylate ester group (structurally analogous to the target compound) demonstrate substantially enhanced CDK2 inhibitory potency compared to 3-unsubstituted 4-aminopyrazolo[3,4-d]pyrimidine scaffolds [1]. The C3-carboxylate moiety enables additional polar interactions within the kinase active site that are absent in simpler 4-amino analogs lacking this functional group [1].
| Evidence Dimension | CDK2 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | CDK2 IC50 = 0.31 ± 0.05 μM (for pyrazolo[3,4-d]pyrimidine derivative bearing C3-carboxylate ester group) |
| Comparator Or Baseline | CDK2 IC50 = 1.02 ± 0.09 μM (for pyrazolo[3,4-d]pyrimidine derivative lacking C3-carboxylate substitution; 3-unsubstituted analog) |
| Quantified Difference | ~3.3-fold greater potency with C3-carboxylate substitution |
| Conditions | In vitro kinase inhibition assay; ATP concentration = 10 μM; recombinant human CDK2/cyclin A2 |
Why This Matters
This potency differential establishes the C3-carboxylate ester as a critical pharmacophoric element for CDK2-targeted probe development, making the target compound a more appropriate starting point than 3-unsubstituted pyrazolo[3,4-d]pyrimidines for oncology programs focused on cell cycle kinase inhibition.
- [1] Nemr MTM, AbouKull ME, et al. Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction. J Enzyme Inhib Med Chem. 2022;37(1):123-145. View Source
